7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate
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Overview
Description
7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate is a versatile chemical compound known for its unique properties. It is widely used in various scientific research fields, including drug discovery, organic synthesis, and material science. This compound’s structure includes a quinoline core substituted with bromine and chlorine atoms, as well as a morpholine-4-carboxylate group, which contributes to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate is extensively used in scientific research due to its unique properties. Some of its applications include:
Drug Discovery: It serves as a building block for synthesizing potential pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate involves its interaction with molecular targets and pathways. The quinoline core can interact with various biological targets, while the morpholine-4-carboxylate group can enhance its binding affinity and specificity. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Bromo-5-chloroquinolin-8-yl morpholine-4-carboxylate include:
- 7-Bromo-5-chloroquinolin-8-ol
- 7-Bromo-5-chloroquinoline
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline core with a morpholine-4-carboxylate group. This structural feature imparts distinct reactivity and binding properties, making it a valuable tool in various research fields.
Properties
IUPAC Name |
(7-bromo-5-chloroquinolin-8-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O3/c15-10-8-11(16)9-2-1-3-17-12(9)13(10)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYVFDQYPALAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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